molecular formula C15H22N2S B14283266 5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane] CAS No. 141421-17-2

5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]

Cat. No.: B14283266
CAS No.: 141421-17-2
M. Wt: 262.4 g/mol
InChI Key: DSGDTUDDJVZOGE-UHFFFAOYSA-N
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Description

5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a propylsulfanyl group and a spiro connection to a cyclohexane ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] is unique due to its spiro connection to a cyclohexane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

141421-17-2

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

5-propylsulfanylspiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C15H22N2S/c1-2-10-18-12-6-7-13-14(11-12)17-15(16-13)8-4-3-5-9-15/h6-7,11,16-17H,2-5,8-10H2,1H3

InChI Key

DSGDTUDDJVZOGE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC2=C(C=C1)NC3(N2)CCCCC3

Origin of Product

United States

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